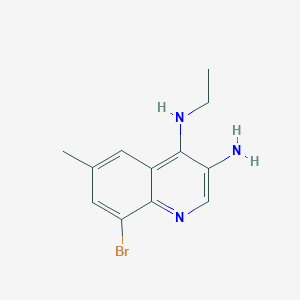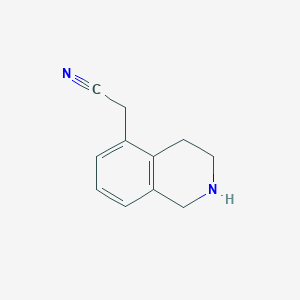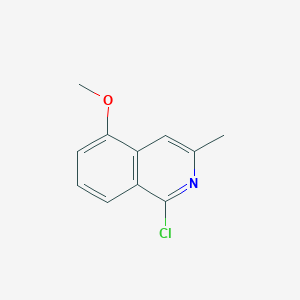![molecular formula C10H9BrN2OS B13204882 10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one: is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its incorporation of bromine, sulfur, and nitrogen atoms within its framework, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring the reaction progress and product purification .
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur and nitrogen atoms in the compound can participate in redox reactions.
Cyclization and Ring-Opening: The tricyclic structure can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets. The bromine, sulfur, and nitrogen atoms in the compound can form various types of bonds and interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-2,4,7,9,11-pentaene-5-carboxamide
- (10R)-10-bromo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
Uniqueness
10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one is unique due to its specific tricyclic structure and the presence of bromine, sulfur, and nitrogen atoms. This combination of elements and structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H9BrN2OS |
|---|---|
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
10-bromo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-2-1-4-13-8(7)12-9-6(10(13)14)3-5-15-9/h3,5,7H,1-2,4H2 |
Clé InChI |
MTLPASWTTHWHPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=NC3=C(C=CS3)C(=O)N2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


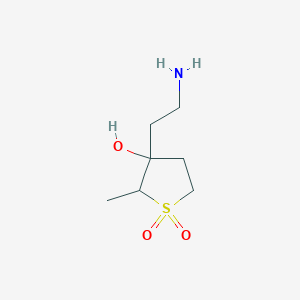
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
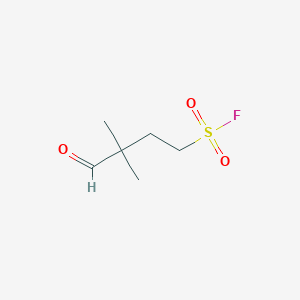

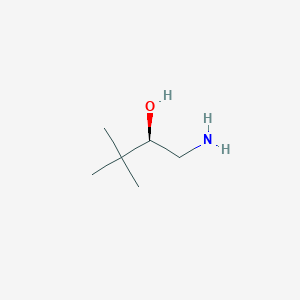
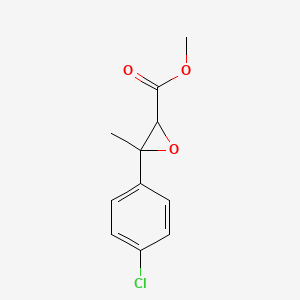
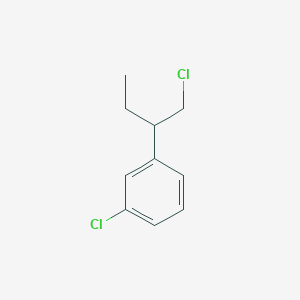

![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
